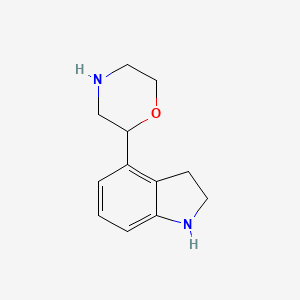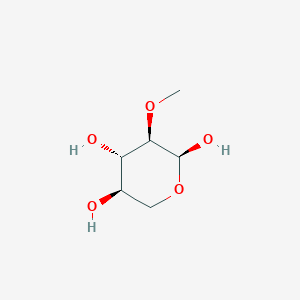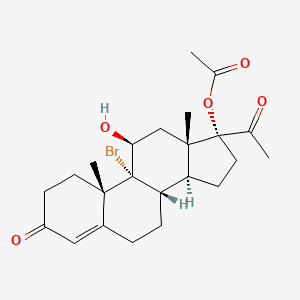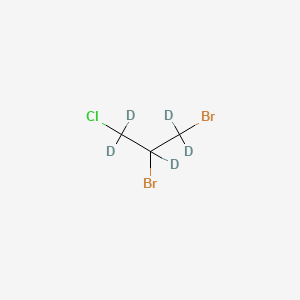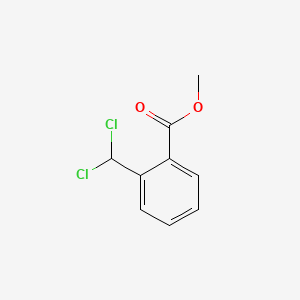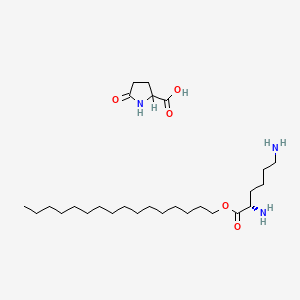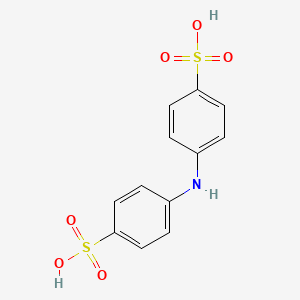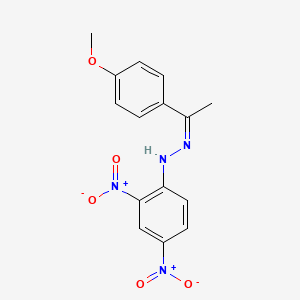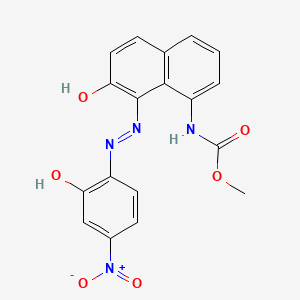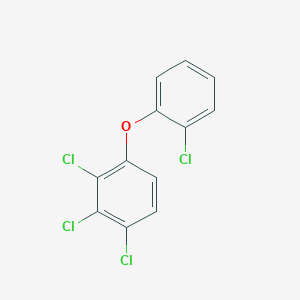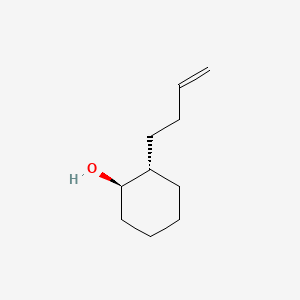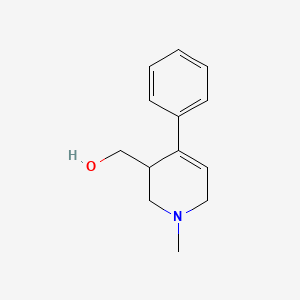
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol is an organic compound that belongs to the class of tetrahydropyridines. It is of significant interest due to its role as a precursor to neurotoxic compounds used in scientific research, particularly in the study of neurodegenerative diseases such as Parkinson’s disease .
Métodos De Preparación
The synthesis of 1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol typically involves the reduction of 1-methyl-4-phenylpyridinium salts. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity .
Análisis De Reacciones Químicas
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-methyl-4-phenylpyridinium, a neurotoxic compound.
Reduction: Further reduction can lead to the formation of more stable derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol is extensively used in scientific research, particularly in the field of neurobiology. It serves as a precursor to neurotoxic compounds that are used to create animal models of Parkinson’s disease. These models help researchers study the pathophysiology of the disease and test potential therapeutic agents . Additionally, it is used in the study of mitochondrial dysfunction and oxidative stress, which are key factors in various neurodegenerative diseases .
Mecanismo De Acción
The compound exerts its effects primarily through its conversion to neurotoxic metabolites. Once inside the brain, it is metabolized by the enzyme monoamine oxidase B to form 1-methyl-4-phenylpyridinium. This metabolite interferes with mitochondrial function by inhibiting complex I of the electron transport chain, leading to the production of reactive oxygen species and subsequent neuronal damage . This mechanism is particularly relevant in the study of Parkinson’s disease, where dopaminergic neurons are selectively targeted .
Comparación Con Compuestos Similares
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol is unique due to its specific neurotoxic properties and its role in neurodegenerative disease research. Similar compounds include:
1-Methyl-4-phenylpyridinium: The neurotoxic metabolite formed from this compound.
6-Hydroxydopamine: Another neurotoxin used in Parkinson’s disease research.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications in research .
Propiedades
Número CAS |
86219-77-4 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
(1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-yl)methanol |
InChI |
InChI=1S/C13H17NO/c1-14-8-7-13(12(9-14)10-15)11-5-3-2-4-6-11/h2-7,12,15H,8-10H2,1H3 |
Clave InChI |
XEKJYZSYCTXLJX-UHFFFAOYSA-N |
SMILES canónico |
CN1CC=C(C(C1)CO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



